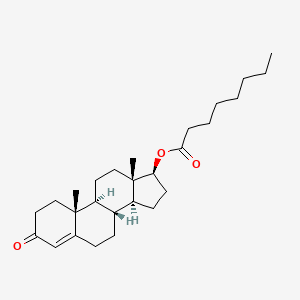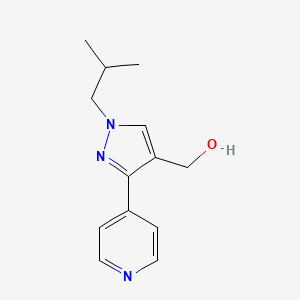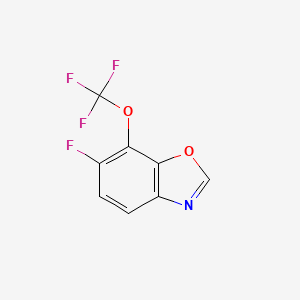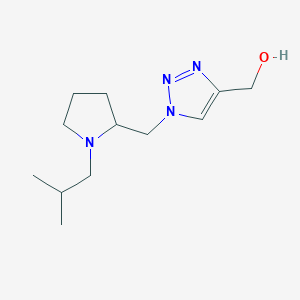
17beta-Hydroxyandrost-4-en-3-one octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-Hydroxyandrost-4-en-3-one octanoate, also known as testosterone octanoate, is a synthetic ester of testosterone. It is a derivative of the naturally occurring anabolic steroid testosterone, which plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. The compound is characterized by its molecular formula C27H42O3 and a molecular weight of 414.62058 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxyandrost-4-en-3-one octanoate typically involves the esterification of testosterone with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
17beta-Hydroxyandrost-4-en-3-one octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
17beta-Hydroxyandrost-4-en-3-one octanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain cancers.
Industry: Used in the formulation of pharmaceutical products and as a standard in quality control laboratories
Mécanisme D'action
The mechanism of action of 17beta-Hydroxyandrost-4-en-3-one octanoate involves its conversion to testosterone in the body. Testosterone then binds to androgen receptors in target tissues, leading to the activation of specific genes that regulate the development and maintenance of male characteristics. The molecular targets include androgen receptors, which are part of the nuclear receptor family of transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Testosterone enanthate
- Testosterone cypionate
- Testosterone decanoate
- Testosterone undecanoate
Uniqueness
17beta-Hydroxyandrost-4-en-3-one octanoate is unique due to its specific ester chain length, which affects its pharmacokinetics and duration of action. Compared to other testosterone esters, it has a moderate half-life, making it suitable for various therapeutic applications .
Propriétés
Numéro CAS |
29430-22-6 |
|---|---|
Formule moléculaire |
C27H42O3 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] octanoate |
InChI |
InChI=1S/C27H42O3/c1-4-5-6-7-8-9-25(29)30-24-13-12-22-21-11-10-19-18-20(28)14-16-26(19,2)23(21)15-17-27(22,24)3/h18,21-24H,4-17H2,1-3H3/t21-,22-,23-,24-,26-,27-/m0/s1 |
Clé InChI |
KCQOWSKVHVGCCF-ZLQWOROUSA-N |
SMILES isomérique |
CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















